Silane,chlorobis(1-methylethyl)octadecyl-

Übersicht

Beschreibung

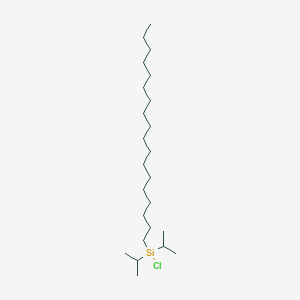

Silane,chlorobis(1-methylethyl)octadecyl- is an organosilicon compound with the molecular formula C24H51ClSiThis compound is characterized by a long-chain hydrocarbon (octadecyl) bonded to a silicon atom through a carbon-silicon bond, with two isopropyl groups and a chlorine atom attached to the silicon .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of silane,chlorobis(1-methylethyl)octadecyl- typically involves the reaction of octadecylsilane with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of silane,chlorobis(1-methylethyl)octadecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Silane,chlorobis(1-methylethyl)octadecyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups such as alkoxy, amino, or thiol groups.

Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction occurs readily in the presence of water or moisture at ambient conditions.

Condensation Reactions: These reactions can be catalyzed by acids or bases and are often carried out at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products are the substituted silanes with various functional groups.

Hydrolysis: The primary products are silanols and hydrochloric acid.

Condensation Reactions: The major products are siloxanes and water.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Surface Modification

- Hydrophobic Coatings : Silane compounds are widely used to create hydrophobic surfaces on various substrates. Chlorobis(1-methylethyl)octadecyl- can modify surfaces to resist water and oil, making it suitable for applications in coatings for textiles, glass, and metals .

- Self-Assembled Monolayers (SAMs) : This silane can form SAMs on substrates like silicon dioxide, enhancing surface properties for electronic applications and improving adhesion in multilayer systems .

-

Composite Materials

- Coupling Agent : It is utilized as a coupling agent to improve the bonding between inorganic fillers (like silica) and organic polymers. This enhances the mechanical properties of composites used in automotive and construction materials .

- Nanoparticle Modification : The compound can modify nanoparticles, improving their dispersion in polymer matrices, which is crucial for enhancing the performance of nanocomposites .

- Analytical Chemistry

- Biomedical Applications

Case Study 1: Hydrophobic Treatment of Glass Surfaces

A study demonstrated that treating glass surfaces with chlorobis(1-methylethyl)octadecyl- resulted in significant water contact angle increases, indicating enhanced hydrophobicity. This treatment improved the durability of coatings applied to glass substrates in outdoor environments.

Case Study 2: Composite Material Enhancement

Research involving the use of this silane as a coupling agent showed improved tensile strength and impact resistance in polymer composites filled with silica. The treated composites exhibited better performance under stress compared to untreated counterparts, highlighting the importance of silane treatments in material science.

Wirkmechanismus

The mechanism of action of silane,chlorobis(1-methylethyl)octadecyl- involves its ability to form strong bonds with various substrates through the silicon atom. The compound can react with hydroxyl groups on surfaces to form stable siloxane bonds, thereby modifying the surface properties. This makes it an effective surface modifier and coupling agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octadecylsilane: Similar in structure but lacks the isopropyl and chlorine groups.

Trichloro(octadecyl)silane: Contains three chlorine atoms instead of one.

Trimethoxy(octadecyl)silane: Contains three methoxy groups instead of the isopropyl and chlorine groups.

Uniqueness

Silane,chlorobis(1-methylethyl)octadecyl- is unique due to the presence of both isopropyl and chlorine groups, which provide distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring specific surface modifications and chemical reactivity .

Biologische Aktivität

Silane, chlorobis(1-methylethyl)octadecyl- (chemical formula C24H51ClSi), is a silane compound that has garnered interest due to its potential biological activities and applications in various fields, including medicine and materials science. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and hazard assessments.

Chemical Structure and Properties

Silane compounds are characterized by their silicon atoms bonded to carbon and other elements. The structure of chlorobis(1-methylethyl)octadecyl- indicates it possesses both hydrophobic and hydrophilic properties due to the long hydrocarbon chain and the chlorinated group. This unique structure may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that silanes can exhibit antimicrobial activity. For instance, surface-modified silica nanoparticles using organo-silane compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting microbial cell membranes or inhibiting metabolic processes .

Toxicological Assessments

Toxicological evaluations provide insight into the safety profile of Silane, chlorobis(1-methylethyl)octadecyl-. According to hazard assessments:

- Aquatic Toxicity : This compound poses a risk to aquatic environments with reported LC50 values indicating high toxicity to fish (LC50 = 6.1 mg/L) and water fleas (EC50 = 38 mg/L) .

- Human Safety : The oral LD50 is greater than 2000 mg/kg, suggesting low acute toxicity in humans. However, it is classified as a skin sensitizer, necessitating caution during handling .

Study on Surface Functionalization

A notable study focused on the preparation of surface-modified silica nanoparticles with organo-silane compounds demonstrated that these modifications could enhance the biocompatibility and functionality of silica materials. The study highlighted the importance of tailoring silane chemistry to optimize interactions with biological systems .

Applications in Drug Delivery

Silane compounds are being explored for their potential in drug delivery systems. Their ability to modify surfaces can lead to improved drug solubility and stability. Research suggests that silanes can facilitate the controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects.

Data Summary

The following table summarizes key findings from various studies on Silane, chlorobis(1-methylethyl)octadecyl-:

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C24H51ClSi |

| LC50 (Fish) | 6.1 mg/L |

| EC50 (Water Flea) | 38 mg/L |

| Oral LD50 (Human) | >2000 mg/kg |

| Skin Sensitization | Yes |

| Antimicrobial Activity | Effective against various bacterial strains |

Eigenschaften

IUPAC Name |

chloro-octadecyl-di(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(25,23(2)3)24(4)5/h23-24H,6-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEXYKXGNYYZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C(C)C)(C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701167 | |

| Record name | Chloro(octadecyl)di(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162578-85-0 | |

| Record name | Chloro(octadecyl)di(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.